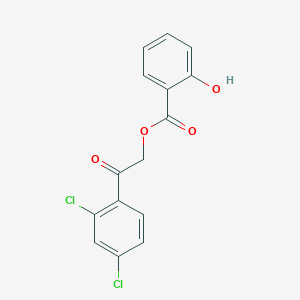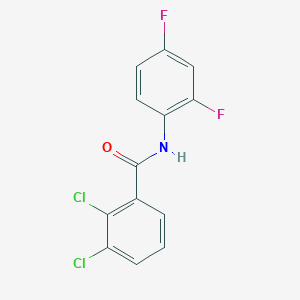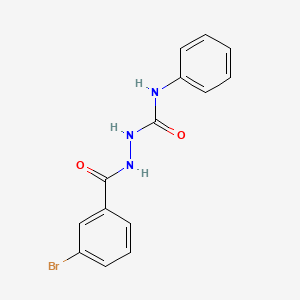
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, a pyrrolidine ring, and a methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-chloro-4-oxophenyl(pyrrolidin-1-yl)methanethione.
Reduction: Formation of 3-hydroxy-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
Substitution: Formation of 3-amino-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
Applications De Recherche Scientifique
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)ethanethione: Similar structure but with an ethanethione group instead of a methanethione group.
Uniqueness
The uniqueness of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![2-(3-ISOBUTYL-9,10-DIMETHOXY-1,3,4,6,7,11B-HEXAHYDRO-2H-PYRIDO[2,1-A]ISOQUINOLIN-2-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5769023.png)
![2-NITROBENZALDEHYDE 1-[4-(DIPROPYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]HYDRAZONE](/img/structure/B5769037.png)

![1-[(4-ethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5769049.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)
